5-Amino-2-oxovaleric acid hydrochloride
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Overview
Description
5-Amino-2-oxovaleric acid hydrochloride, also known as 5-Aminolevulinic acid hydrochloride, is a compound with the molecular formula C5H10ClNO3. It is an intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrroles. This compound is widely used in various scientific fields due to its role as a precursor in the synthesis of porphyrins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-oxovaleric acid hydrochloride typically involves the reaction of glycine with succinyl-CoA, catalyzed by the enzyme 5-aminolevulinate synthase. This reaction produces 5-Aminolevulinic acid, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzyme 5-aminolevulinate synthase, thereby increasing the yield of 5-Aminolevulinic acid, which is subsequently converted to its hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-oxovaleric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrins, which are essential components of heme and chlorophyll.
Reduction: It can be reduced to form different derivatives used in various biochemical pathways.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Porphyrins: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
5-Amino-2-oxovaleric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other tetrapyrroles.
Biology: Plays a crucial role in the biosynthesis of heme and chlorophyll.
Medicine: Used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer.
Industry: Used as a plant growth regulator and in the production of herbicides.
Mechanism of Action
The mechanism of action of 5-Amino-2-oxovaleric acid hydrochloride involves its conversion to protoporphyrin IX, a photoactive compound that accumulates in cells. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is utilized in photodynamic therapy for the treatment of various skin conditions and cancers .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid: The free acid form of 5-Amino-2-oxovaleric acid hydrochloride.
δ-Aminolevulinic acid: Another name for 5-Aminolevulinic acid.
5-Amino-4-oxopentanoic acid: A structural isomer of 5-Amino-2-oxovaleric acid.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of heme and chlorophyll. Its ability to generate reactive oxygen species upon light exposure makes it particularly useful in photodynamic therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
80028-67-7 |
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Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-amino-2-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-2-4(7)5(8)9;/h1-3,6H2,(H,8,9);1H |
InChI Key |
RWBGDXQNRIAGLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C(=O)O)CN.Cl |
Origin of Product |
United States |
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